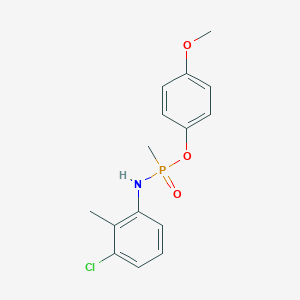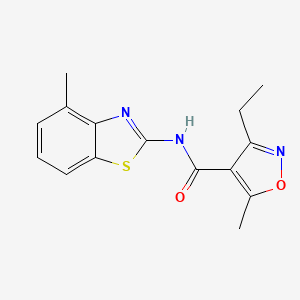
4-methoxyphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxyphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate, commonly known as MCPP, is a synthetic compound that has gained attention in scientific research due to its potential applications as an insecticide and herbicide. This compound belongs to the class of organophosphates, which are known for their ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Wirkmechanismus
MCPP works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in the transmission of nerve impulses. By inhibiting this enzyme, MCPP causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis of the target organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MCPP are primarily related to its ability to inhibit acetylcholinesterase. Studies have shown that exposure to MCPP can cause a range of symptoms in organisms, including tremors, convulsions, respiratory distress, and ultimately death. Furthermore, MCPP has been found to have neurotoxic effects on the developing nervous system, making it a potential hazard to human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MCPP in laboratory experiments is its ability to selectively target certain organisms while leaving non-target organisms relatively unharmed. Furthermore, MCPP has a relatively low toxicity compared to other pesticides, making it a safer alternative for researchers to use. However, one of the main limitations of using MCPP is its potential for bioaccumulation in the environment, which could have long-term effects on ecosystems.
Zukünftige Richtungen
There are several potential future directions for research on MCPP. One area of interest is the development of more efficient synthesis methods for the compound, which could lead to increased production and availability for research purposes. Furthermore, there is a need for further studies on the potential health effects of MCPP on humans, particularly in relation to its neurotoxic effects. Finally, there is a need for more research on the environmental impact of MCPP, including its potential for bioaccumulation and effects on non-target organisms.
In conclusion, MCPP is a synthetic compound that has gained attention in scientific research due to its potential applications as an insecticide and herbicide. While it has several advantages for laboratory experiments, it also has limitations and potential health and environmental risks that need to be further studied. As research continues, it is important to consider the potential benefits and drawbacks of using MCPP in various applications.
Synthesemethoden
The synthesis of MCPP involves the reaction between 3-chloro-2-methylphenol and 4-methoxyphenylphosphonic dichloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to form the final compound. The process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MCPP has been extensively studied for its potential use as an insecticide and herbicide due to its ability to inhibit acetylcholinesterase. Studies have shown that MCPP is effective against a wide range of insect pests and can also control the growth of certain weeds. Furthermore, MCPP has been found to be less toxic to non-target organisms such as mammals and birds, making it a promising alternative to traditional pesticides.
Eigenschaften
IUPAC Name |
3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClNO3P/c1-11-14(16)5-4-6-15(11)17-21(3,18)20-13-9-7-12(19-2)8-10-13/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTYARLOVKBEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)

![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)

![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)
![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)

![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
